1-(4-(3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-(邻甲苯氧基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a triazolopyrimidine group, a piperazine group, and an ether group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine and piperazine rings, in particular, would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar ether group and the nonpolar phenyl group in this compound suggests that it could have both polar and nonpolar properties .科学研究应用
杂环化合物合成
杂环化学领域的研究通常涉及合成具有潜在药用价值的新型化合物。与您提到的化合物类似的化合物被合成以探索它们的生物活性,例如抗菌、抗肿瘤和抗炎特性。例如,研究报告了各种吡唑并[1,5-a]嘧啶、1,2,4-三唑并[1,5-a]嘧啶和三唑并[4,5-d]嘧啶衍生物的合成,并研究了它们的潜在生物活性 (H. Abdel‐Aziz 等人,2008; Nadia A. Abdelriheem 等人,2017)。
抗肿瘤和抗菌活性
一些合成的杂环化合物被评估其抗肿瘤和抗菌活性。这些研究旨在通过探索新型化学结构的生物效应来识别新的治疗剂。例如,发现某些吡唑并[1,5-a]嘧啶衍生物对细菌和真菌物种表现出中等作用,表明具有作为抗菌剂的潜力 (H. Abdel‐Aziz 等人,2008)。
药理特性
对杂环化合物的研究也扩展到它们的药理特性,包括它们作为激酶抑制剂或治疗特定疾病的潜力。例如,一些化合物被研究其对 Aurora-A 激酶等酶的抑制作用,这与癌症研究有关 (M. Shaaban 等人,2011)。
合成方法学
杂环化合物的新合成方法学的开发是另一个研究领域。这包括探索不同的反应条件、催化剂和起始原料,以优化具有潜在生物活性的复杂分子的合成 (M. A. Bhat 等人,2018)。
作用机制
安全和危害
未来方向
Future research on this compound would likely involve synthesizing it (if it hasn’t been synthesized already), characterizing its physical and chemical properties, and testing its biological activity. This could involve in vitro testing (e.g., in cell cultures) and in vivo testing (e.g., in animal models) .
属性
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-5-6-10-19(17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEUJESSIIWIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。